molecular formula C23H27NO4 B3351502 (4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 365541-74-8

(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone

Número de catálogo: B3351502
Número CAS: 365541-74-8
Peso molecular: 381.5 g/mol
Clave InChI: OSMMPQFRVPFIQZ-NHCUHLMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone” is a chiral oxazolidinone derivative with a complex stereochemical profile. Its structure includes a 2-oxazolidinone core substituted at the 3-position with a 3-methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl group and at the 4-position with a benzyl (phenylmethyl) group. The compound’s stereochemistry is critical, as indicated by the (4R) and (2S) configurations, which influence its reactivity and biological interactions .

Oxazolidinones are well-known for their utility in asymmetric synthesis as chiral auxiliaries and as scaffolds in medicinal chemistry.

Propiedades

IUPAC Name

(4R)-4-benzyl-3-[(2S)-3-methyl-2-(phenylmethoxymethyl)butanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-17(2)21(16-27-14-19-11-7-4-8-12-19)22(25)24-20(15-28-23(24)26)13-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMMPQFRVPFIQZ-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COCC1=CC=CC=C1)C(=O)N2C(COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](COCC1=CC=CC=C1)C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone, commonly referred to by its CAS number 365541-74-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO4, with a molecular weight of approximately 381.46 g/mol. It features an oxazolidinone ring, which is a significant structural motif in various bioactive compounds, particularly in antibiotics.

PropertyValue
Molecular FormulaC23H27NO4
Molecular Weight381.46 g/mol
Boiling Point535.9 °C at 760 mmHg

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazolidinones, including this compound. Research indicates that oxazolidinones exhibit significant activity against various bacterial strains, particularly Mycobacterium tuberculosis . The structural characteristics of this compound suggest it may possess similar efficacy.

  • In Vitro Studies : A study demonstrated that related oxazolidinones showed minimum inhibitory concentrations (MICs) against M. tuberculosis as low as 0.125 µg/mL, indicating strong antimicrobial properties .
  • Mechanism of Action : The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and replication.

Pharmacological Effects

Beyond its antimicrobial properties, the compound's pharmacological profile is under investigation:

  • Potential Antitumor Activity : Preliminary findings suggest that compounds within the oxazolidinone class may exhibit antitumor effects, warranting further exploration into their mechanisms and therapeutic applications.
  • Safety and Toxicology : Toxicological assessments are essential to determine the safety profile of this compound in vivo, especially concerning chronic toxicity and pharmacokinetics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study 1 : A study on U-100480, an oxazolidinone derivative, revealed potent in vitro activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. The compound demonstrated favorable pharmacokinetic properties in animal models .
  • Case Study 2 : Research into the structure-activity relationship (SAR) of various oxazolidinones has shown that modifications to the oxazolidinone core can significantly enhance antibacterial activity while reducing toxicity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, stereochemistry, and backbone modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Substituent Modifications Notable Applications/Properties
(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone 2-Oxazolidinone core, (4R)-benzyl, (2S)-phenylmethoxymethyl 377.43 Stereospecific 2S and 4R configurations Potential chiral auxiliary; inferred antimicrobial activity from analogs
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone 2-Oxazolidinone core, (2R)-methylbutanoyl 261.32 Differing stereochemistry (2R vs. 2S); shorter acyl chain Used in asymmetric aldol reactions; lower lipophilicity due to reduced substituent complexity
(4R)-4-Benzyl-3-[(2S)-2-(prop-2-en-1-yl)octanoyl]-2-oxazolidinone Extended octanoyl chain with propenyl group 413.52 Longer acyl chain; propenyl substitution Enhanced stereoselectivity in catalytic applications; higher molecular weight impacts solubility
(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-2-oxazolidinone Fluorinated aryl groups; silyl-protected hydroxyl 740.97 Fluorine and silicon incorporation; multi-ring system Specialized in targeted drug delivery due to fluorophilicity; used in protease inhibition studies
3-(3-Methylbutanoyl)-4-(phenylmethyl)-2-oxazolidinone Simplified 3-methylbutanoyl substituent 261.32 No phenylmethoxy group; less steric hindrance Broad utility in peptide synthesis; reduced stereochemical complexity

Key Findings from Comparative Analysis:

Stereochemical Impact: The (2S) configuration in the target compound distinguishes it from analogs like (4R)-3-[(2R)-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone. This difference can alter enantioselectivity in synthetic applications .

Fluorinated or silylated analogs (e.g., CAS 272778-12-8) exhibit improved pharmacokinetic profiles but require more complex synthesis routes .

Notes

Synthesis and Characterization: The compound’s synthesis likely involves Evans’ oxazolidinone methodology, leveraging chiral auxiliaries for stereocontrol. Similar compounds are synthesized via nucleophilic acyl substitution or Mitsunobu reactions .

Research Gaps: Limited pharmacological data exist for this specific derivative. Further studies should explore its efficacy in antimicrobial assays and its role in asymmetric catalysis.

Q & A

Basic: What are the optimized synthetic routes for (4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes : Multi-step synthesis typically involves coupling chiral auxiliaries with protected alcohols or ketones. For example, similar oxazolidinone derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions to establish stereochemistry (e.g., tert-butyldimethylsilyl (TBS) protection in ).
  • Intermediate Characterization :
    • NMR Spectroscopy : Confirm stereochemistry and regioselectivity (e.g., 1^1H and 13^{13}C NMR for diastereomeric purity) .
    • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolve ambiguous stereochemistry (as demonstrated in for related compounds).

Basic: How can researchers validate the stereochemical integrity of this oxazolidinone derivative during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).
  • Optical Rotation : Compare experimental values with literature data for known configurations .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via comparison with computed spectra .

Advanced: What strategies mitigate racemization during the synthesis of stereochemically sensitive intermediates?

Methodological Answer:

  • Low-Temperature Reactions : Perform acylations or alkylations at −20°C to −78°C to suppress epimerization .
  • Protecting Group Selection : Use TBS or benzyl groups to stabilize reactive centers (e.g., uses TBS for hydroxyl protection).
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and catalysts (e.g., organocatalysts for asymmetric induction) .

Advanced: How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in reactions like aldol additions .
  • Molecular Dynamics (MD) : Simulate ligand-substrate interactions to optimize chiral environments .
  • Docking Studies : Assess binding affinities for biological targets (e.g., enzymes in ).

Advanced: What analytical approaches resolve contradictions in spectroscopic data (e.g., NOE vs. X-ray results)?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Detect spatial proximity of protons to infer conformation .
  • X-ray Diffraction : Resolve discrepancies by comparing experimental crystal structures with NOE-derived models (as in ).
  • Cross-Validation with 2D NMR : Use HSQC and HMBC to assign carbon-proton correlations unambiguously .

Advanced: How can the bioactivity of this compound be evaluated in drug discovery contexts?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
    • Cell Viability Tests : Use MTT or ATP-based assays in cancer cell lines (as referenced in ).
  • In Silico Screening : Perform pharmacophore modeling to predict ADMET properties .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

  • Continuous Flow Chemistry : Enhance heat/mass transfer to reduce side reactions .
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., polymer-supported organocatalysts) for recyclability .
  • Process Analytical Technology (PAT) : Monitor ee in real-time via inline FTIR or Raman spectroscopy .

Advanced: How does the electronic environment of the oxazolidinone ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The carbonyl group activates adjacent positions for nucleophilic attack (e.g., Suzuki-Miyaura coupling) .
  • Steric Shielding : Bulky substituents (e.g., phenylmethyl groups) direct regioselectivity in Pd-catalyzed reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr displacements .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Ventilation : Perform reactions in fume hoods to avoid vapor inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogues : Incorporate isotopes at specific positions via modified precursors (e.g., 13^{13}C-labeled carbonyl groups) .
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections .
  • NMR-Based Metabolomics : Identify degradation products using 1^{1}H-13^{13}C HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone
Reactant of Route 2
(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.